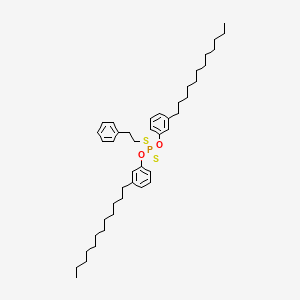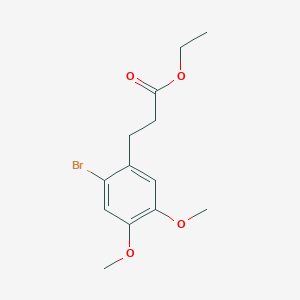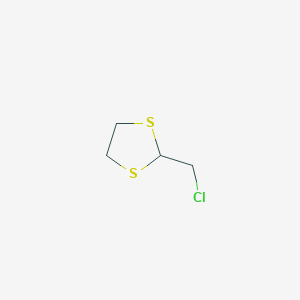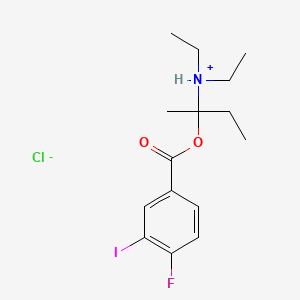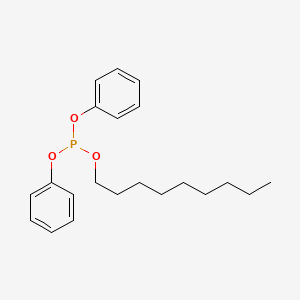
Nonyl diphenyl phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonyl diphenyl phosphite is an organophosphorus compound with the molecular formula C21H29O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a nonyl group. This compound is used in various industrial applications, particularly as an antioxidant and stabilizer in polymers and other materials.
準備方法
Synthetic Routes and Reaction Conditions
Nonyl diphenyl phosphite can be synthesized through the esterification of phosphorus trichloride (PCl3) with nonyl alcohol and phenol. The reaction typically involves the following steps:
Reaction with Nonyl Alcohol: Phosphorus trichloride reacts with nonyl alcohol to form nonyl phosphorodichloridite.
Reaction with Phenol: The nonyl phosphorodichloridite then reacts with phenol to produce this compound.
The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Nonyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonyl diphenyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the nonyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2). The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions. The reaction conditions depend on the specific nucleophile and desired product.
Major Products
Oxidation: Nonyl diphenyl phosphate.
Hydrolysis: Phosphorous acid and nonyl alcohol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
Nonyl diphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It serves as a stabilizer for enzymes and other biological molecules, protecting them from oxidative damage.
Medicine: Research is ongoing into its potential use as an antioxidant in pharmaceutical formulations.
Industry: It is widely used as an antioxidant and stabilizer in the production of polymers, such as rubber, vinyl polymers, polyolefins, and polystyrenics. It also finds use in plastic food packaging to enhance the stability and shelf life of the products.
作用機序
Nonyl diphenyl phosphite exerts its effects primarily through its antioxidant properties. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation. The compound reacts with hydroperoxides to form nonyl diphenyl phosphate and water, thereby preventing the propagation of oxidative chain reactions. This mechanism is particularly important in the stabilization of polymers and other materials that are prone to oxidative degradation.
類似化合物との比較
Nonyl diphenyl phosphite can be compared with other phosphite esters, such as:
Trimethyl phosphite (P(OCH3)3): A simpler phosphite ester used in organic synthesis.
Triphenyl phosphite (P(OC6H5)3): Another phosphite ester used as a stabilizer in polymers.
Diphenyl phosphite (P(OC6H5)2H): Similar to this compound but lacks the nonyl group.
Uniqueness
This compound is unique due to the presence of the nonyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly effective as an antioxidant and stabilizer in certain applications where other phosphite esters may not perform as well.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important reagent and stabilizer, contributing to the stability and longevity of many products
特性
CAS番号 |
63981-08-8 |
|---|---|
分子式 |
C21H29O3P |
分子量 |
360.4 g/mol |
IUPAC名 |
nonyl diphenyl phosphite |
InChI |
InChI=1S/C21H29O3P/c1-2-3-4-5-6-7-14-19-22-25(23-20-15-10-8-11-16-20)24-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChIキー |
NCPGGWYWLQAEMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
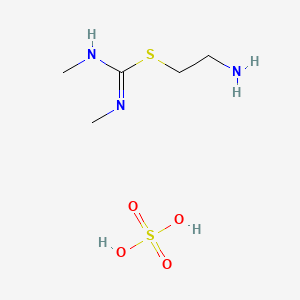

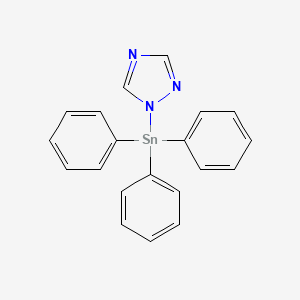
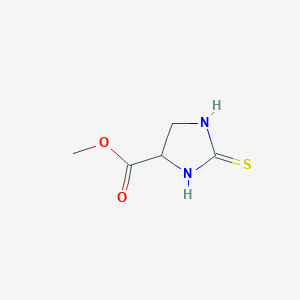
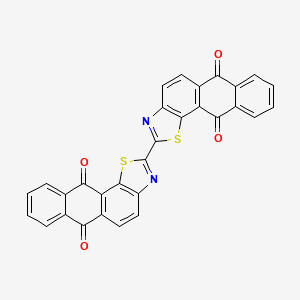
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
